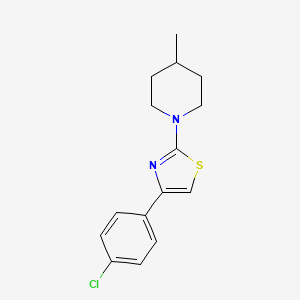

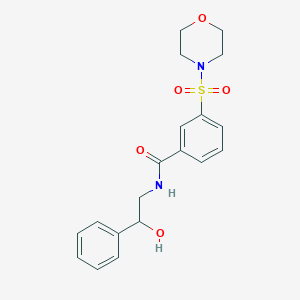

![molecular formula C11H7F2N5 B2359009 N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1021219-67-9](/img/structure/B2359009.png)

N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazolo[3,4-d]pyrimidin-4-amine is a type of pyrimidine, which is a key structural fragment of many antiviral agents . Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and benzene. They are involved in many biological processes and are part of the structure of several larger molecules, including certain vitamins and nucleotides in DNA and RNA.

Synthesis Analysis

The synthesis of similar compounds often involves the Dimroth rearrangement, which is an isomerization of heterocycles involving the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . The rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Chemical Reactions Analysis

The chemical reactions involving pyrimidines can be quite diverse, depending on the specific functional groups present in the molecule. For example, pyrimidines can undergo reactions such as nucleophilic substitution, reduction, and ring-opening reactions .Scientific Research Applications

Medicinal Chemistry and Drug Development

Fluorinated molecules have been a focal point in medicinal chemistry. Fo24, with its trifluorinated benzamide structure, presents an intriguing case. Researchers explore its pharmacological properties, potential as a drug scaffold, and interactions with biological targets. The compound’s crystal structure and hydrogen bonding patterns contribute to understanding its behavior in biological systems .

Anti-Tubercular Activity

Fo24 derivatives, particularly those with halogen substitutions, have shown promise in combating tuberculosis. Notably, 3-halo (meta) and 2-halo (ortho) substituted phenyl derivatives exhibit improved anti-tubercular activity compared to 4-halo (para) derivatives. Researchers investigate the mechanism of action and optimize these compounds for therapeutic use .

Crystallography and Structural Studies

Single-crystal X-ray diffraction studies have revealed Fo24’s crystal structure. Both aromatic rings are coplanar, forming an intermolecular contact with an ortho-F atom. The primary hydrogen bonds involve amide–amide interactions along the b-axis direction. Understanding Fo24’s solid-state arrangement aids in predicting its behavior in various environments .

Molecular Stacking and Intermolecular Interactions

Fo24 participates in weaker C-H⋯F/O interactions, including a synthon involving C-H, N-H, and C-F groups. Additionally, ring stacking contacts contribute to its crystal packing. Investigating these interactions sheds light on Fo24’s stability, solubility, and potential applications .

Computational Chemistry

Researchers employ computational methods to predict Fo24’s properties, such as electronic structure, charge distribution, and reactivity. Density functional theory (DFT) calculations guide further experimental investigations and guide the design of related compounds .

Materials Science

Fluorinated compounds often find applications in materials science. Fo24’s unique fluorine substitution pattern may influence its behavior as a building block for functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. Researchers explore its potential in these contexts .

Mechanism of Action

Safety and Hazards

Future Directions

The future directions in the research and development of pyrimidine derivatives are vast. They are being studied for their potential in the development of new therapies, as evidenced by numerous publications, studies, and clinical trials . They are also being explored for their potential use in the development of new pesticides .

properties

IUPAC Name |

N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2N5/c12-6-1-2-9(8(13)3-6)17-10-7-4-16-18-11(7)15-5-14-10/h1-5H,(H2,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQLBIQYFDNWVHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NC2=NC=NC3=C2C=NN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

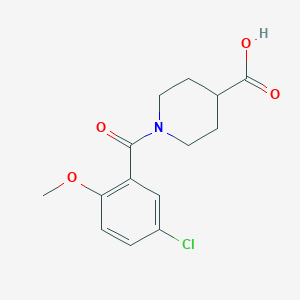

![3-(4-chlorophenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2358930.png)

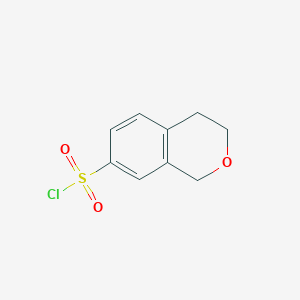

![[4-(4-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2358933.png)

![2-(3,5-dimethylisoxazol-4-yl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2358935.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2358936.png)

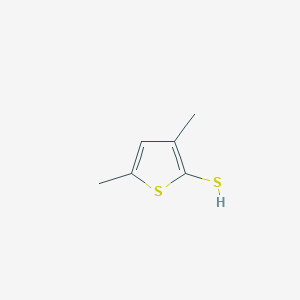

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B2358937.png)

![6-Cyano-N-[[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2358940.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2358947.png)